

Toxicological Profile of 2,4-Dimethylaniline: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2,4-Dimethylaniline

Cat. No.: B123086

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For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dimethylaniline (2,4-DMA), a significant industrial chemical intermediate, presents a complex toxicological profile characterized by moderate acute toxicity, target organ effects upon repeated exposure, genotoxicity, and potential carcinogenicity. This technical guide provides a comprehensive overview of the toxicological data for 2,4-DMA, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms of its toxicity. This document is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment.

Chemical and Physical Properties

2,4-Dimethylaniline is a primary arylamine that exists as a colorless to yellowish-brown liquid. It is used in the manufacturing of various products, including dyes, pesticides, and pharmaceuticals.

Property	Value
CAS Number	95-68-1
Molecular Formula	C ₈ H ₁₁ N
Molecular Weight	121.18 g/mol
Boiling Point	218 °C
Melting Point	-14.3 °C
Vapor Pressure	0.21 hPa at 25 °C
Water Solubility	5 g/L
Log Kow	1.68

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

Toxicokinetics describes the processes of absorption, distribution, metabolism, and excretion (ADME) of a substance in the body.^[1]

- Absorption: **2,4-Dimethylaniline** can be absorbed through oral, dermal, and inhalation routes of exposure.^[2]
- Distribution: Following absorption, it is distributed throughout the body.
- Metabolism: The metabolism of **2,4-dimethylaniline** is complex and involves several enzymatic pathways, primarily in the liver. Key metabolic steps include N-acetylation and ring hydroxylation. A major urinary metabolite in rats is N-acetyl-4-amino-3-methylbenzoic acid.^[3]
- Excretion: Metabolites of **2,4-dimethylaniline** are primarily excreted in the urine.^[3]

Acute Toxicity

Acute toxicity studies assess the adverse effects that occur shortly after a single dose of a substance.

Table 1: Acute Toxicity of **2,4-Dimethylaniline**

Test	Species	Route	Value	Classification
LD ₅₀	Rat (male)	Oral	1259 mg/kg bw[3]	Moderate
LD ₅₀	Mouse	Oral	250 mg/kg bw[4]	High
LC ₅₀	Rat (male/female)	Inhalation	1.53 mg/L air[5]	High

Signs of acute toxicity include changes in motor activity, severe decrease in locomotor activity, prone position, abnormal gait, hypotonia, deep respiration, lethargy, and cyanosis.[3]

Experimental Protocols

Acute Oral Toxicity - OECD 423 (Acute Toxic Class Method)

A study was conducted to determine the acute oral toxicity of a substance similar to **2,4-dimethylaniline** in female Wistar rats.[6]

- Test Animals: Female Wistar rats.
- Housing: Animals were housed individually.
- Dosing: The test substance was administered by gavage. An initial dose of 300 mg/kg bw was given to three female animals. As no mortality was observed, a subsequent dose of 2000 mg/kg bw was administered to another group of three females.[6]
- Observations: Animals were observed for mortality and clinical signs for 14 days. Body weights were recorded. At the end of the observation period, a gross necropsy was performed.[6]
- Results: No mortality occurred at either dose level. Clinical signs at 2000 mg/kg bw included impaired general state, piloerection, and dyspnea.[6]

Acute Dermal Irritation - OECD 404

A study was conducted to assess the skin irritation potential in rabbits.[7]

- Test Animals: Three rabbits.
- Procedure: Approximately 0.5 g of the test substance was applied to the skin under a semi-occlusive patch for four hours.
- Observations: The skin was observed for erythema and edema at 24, 48, and 72 hours after application.
- Results: No dermal reaction was observed in any animal. The Primary Irritation Index was 0.0, classifying the substance as a non-irritant.[7]

Acute Eye Irritation - OECD 405

A study was conducted to assess the eye irritation potential in rabbits.[8]

- Test Animals: New Zealand White rabbits.
- Procedure: The test substance was instilled into the conjunctival sac of one eye of each rabbit.
- Observations: The eyes were examined for corneal opacity, iritis, and conjunctival redness and chemosis at 1, 24, 48, and 72 hours, and up to 21 days post-instillation.
- Results: The substance was classified as severely irritating to the eye, with corneal opacity, iritis, and conjunctivitis observed.[9]

Repeated Dose Toxicity

Repeated dose toxicity studies evaluate the effects of repeated exposure to a substance over a longer period.

Table 2: Repeated Dose Oral Toxicity of a **2,4-Dimethylaniline**-related substance in Rats (28-Day Study)

Dose Group (mg/kg bw/day)	Key Findings
15	No adverse effects observed.
150	Hepatocyte enlargement in males.
1000	Hepatocyte enlargement in males and females, increased liver weight in females. Hunched posture and lethargy in males.
NOAEL	15 mg/kg bw/day[3]

Experimental Protocol: 28-Day Repeated Dose Oral Toxicity Study in Rats

A study was conducted in compliance with OECD Guideline 407.[3]

- Test Animals: Sprague-Dawley rats (5/sex/group).
- Dosing: The test substance was administered daily by gavage in arachis oil for 28 days at doses of 0, 15, 150, or 1000 mg/kg bw/day. Recovery groups at 0 and 1000 mg/kg bw/day were observed for an additional 14 days.[3]
- Observations: Included mortality, clinical signs, body weight, food and water consumption, hematology, blood chemistry, urinalysis, gross necropsy, and histopathology of selected tissues.[3]

Genotoxicity

Genotoxicity assays are used to assess the potential of a substance to cause damage to genetic material. **2,4-Dimethylaniline** is considered to be genotoxic based on the weight of evidence from in vitro and in vivo studies.[3]

Table 3: Genotoxicity of **2,4-Dimethylaniline**

Assay	Test System	Metabolic Activation	Result
Ames Test	Salmonella typhimurium	With S9	Weakly Mutagenic[6]
Comet Assay	ddY Mice (in vivo)	-	Positive (Kidney, Liver, Lung)[4]
Micronucleus Test	ddY Mice (in vivo, bone marrow)	-	Negative[4]
Unscheduled DNA Synthesis	Rat Liver	-	Positive[4]
DNA Inhibition	Mouse	-	Positive[4]
DNA Damage	Mouse	-	Positive[4]

Experimental Protocols

In Vivo Comet Assay in ddY Mice

- Test Animals: Male ddY mice (3/group).
- Dosing: A single intragastric administration of 200 mg/kg of 2,4-DMA.
- Procedure: Samples of bone marrow, kidney, liver, and lung were taken at 3 and 24 hours after treatment. DNA damage was assessed using the comet assay.
- Results: A positive response was observed in the kidney, liver, and lungs at 3 hours, with the effect diminishing at 24 hours.[4]

In Vivo Micronucleus Assay in ddY Mice

- Test Animals: Male ddY mice from the comet assay study.
- Procedure: Bone marrow smears were prepared 24 hours after treatment and stained with Giemsa. 1000 polychromatic erythrocytes (PCEs) per animal were examined for micronuclei.

- Results: No increase in the frequency of micronucleated PCEs was observed.[4]

Carcinogenicity

The carcinogenic potential of **2,4-dimethylaniline** has been evaluated by several agencies.

- IARC (International Agency for Research on Cancer): Group 3 - Not classifiable as to its carcinogenicity to humans.[10]
- US EPA (Environmental Protection Agency): Group C - Possibly carcinogenic to humans.[10]

A carcinogenicity study demonstrated that 2,4-DMA induced pulmonary tumors in female mice.
[4]

Reproductive and Developmental Toxicity

Data on the reproductive and developmental toxicity of **2,4-dimethylaniline** in mammals is limited. However, a study in a non-mammalian model suggests a potential for teratogenicity.

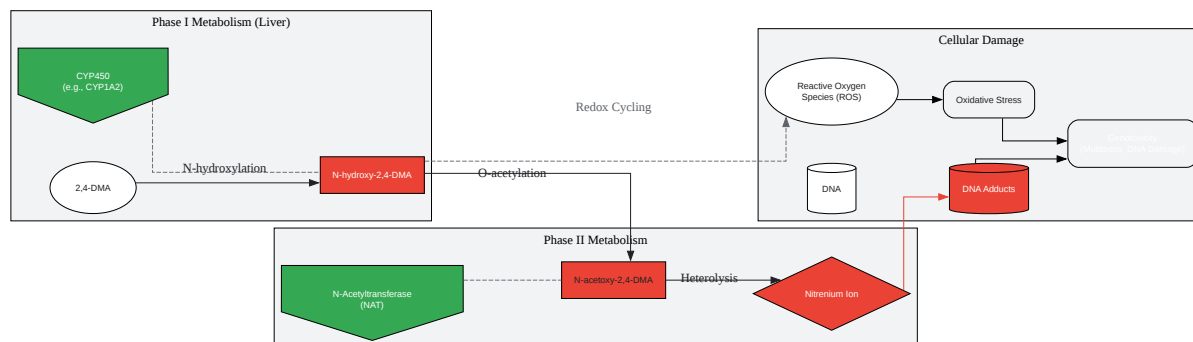
Table 4: Developmental Toxicity of **2,4-Dimethylaniline** in *Xenopus laevis* Embryos

Endpoint	Value
96-h LC ₅₀	>100 mg/L
Teratogenicity Index (TI)	>5

- Key Findings: At 25 mg/L, all embryos showed observable pigment loss and encephalomegaly (enlargement of the brain). A TI greater than 1.5 suggests a potential teratogen.

Signaling Pathways and Mechanisms of Toxicity

The toxicity of **2,4-dimethylaniline** is largely attributed to its metabolic activation into reactive electrophilic intermediates that can interact with cellular macromolecules.



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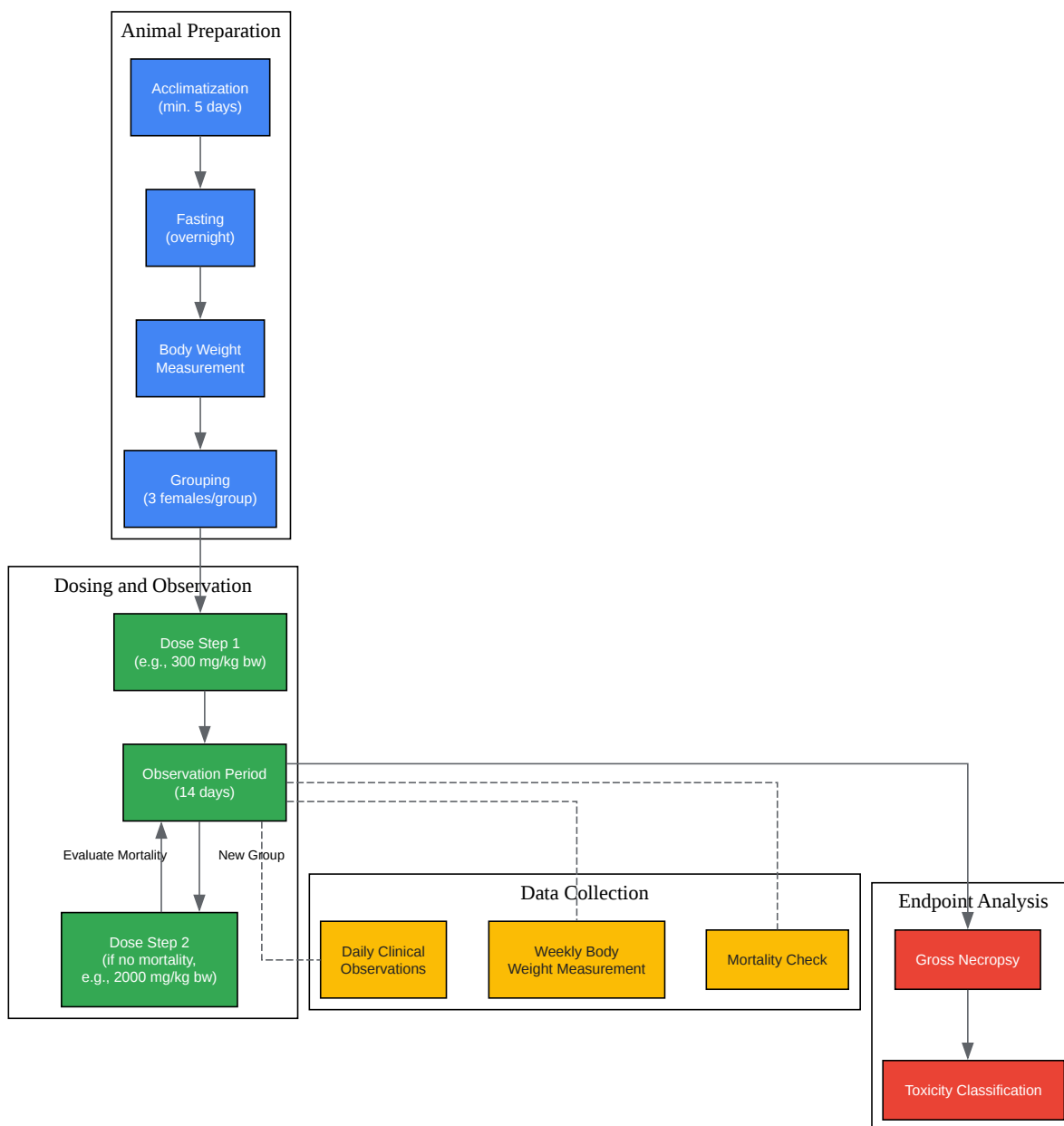
Metabolic activation and genotoxicity of 2,4-DMA.

Methemoglobinemia

Aromatic amines, including **2,4-dimethylaniline**, are known to induce methemoglobinemia. This occurs when the ferrous iron (Fe^{2+}) in hemoglobin is oxidized to ferric iron (Fe^{3+}), rendering it unable to bind and transport oxygen. The N-hydroxylated metabolite of 2,4-DMA is implicated in this process through a redox cycle that generates reactive oxygen species, leading to the oxidation of hemoglobin.

Experimental Workflows

Visualizing experimental workflows can aid in understanding the sequence of procedures in toxicological studies.



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Generalized workflow for an acute oral toxicity study (OECD 423).

Conclusion

2,4-Dimethylaniline exhibits a multifaceted toxicological profile that requires careful consideration in risk assessment. Its moderate acute toxicity is coupled with the potential for significant target organ toxicity, particularly to the liver, upon repeated exposure. The genotoxic potential, mediated through metabolic activation to reactive intermediates, is a key concern. While classified as a possible human carcinogen by the US EPA, further research is needed to fully elucidate its carcinogenic mechanism and risk to humans. The available data also suggests a potential for developmental toxicity. Professionals handling this chemical should adhere to strict safety protocols to minimize exposure and mitigate potential health risks. This guide provides a foundational understanding of the toxicology of **2,4-dimethylaniline** to support informed decision-making in research and industrial settings.

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